molecular formula C18H20BrN3O2 B2914285 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2310099-26-2

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2914285
CAS No.: 2310099-26-2
M. Wt: 390.281
InChI Key: MFBBGGWKHNFYDS-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological effect. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(4-Bromobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

(4-bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-13-2-7-17(21-20-13)24-12-14-8-10-22(11-9-14)18(23)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBBGGWKHNFYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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